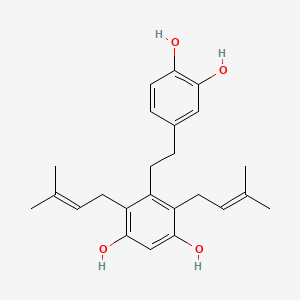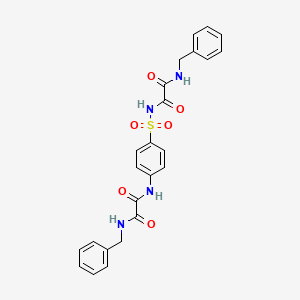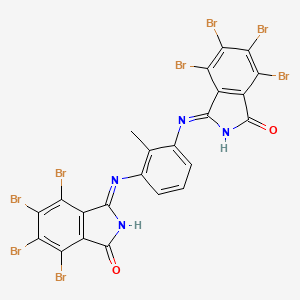
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)-: is a chemical compound with the molecular formula C26H26N4Sn and a molecular weight of 513.2214 . This compound is known for its unique structure, which includes a tin atom bonded to an azide group and a triphenyl(2,4,6-trimethylpyridine) moiety.
Vorbereitungsmethoden
The synthesis of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- typically involves the reaction of triphenyl(2,4,6-trimethylpyridine)tin with sodium azide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to form lower oxidation states of tin.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- involves its interaction with molecular targets through its azide and triphenyl(2,4,6-trimethylpyridine) groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved .
Vergleich Mit ähnlichen Verbindungen
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- can be compared with other similar compounds such as:
Tin, azidotriphenylpyridine: Similar structure but without the trimethyl groups.
Tin, azidotriphenyl(2,4,6-trimethylbenzene): Similar structure but with a benzene ring instead of pyridine.
The uniqueness of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- lies in its specific combination of azide and triphenyl(2,4,6-trimethylpyridine) groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
83729-79-7 |
|---|---|
Molekularformel |
C26H26N4Sn |
Molekulargewicht |
513.2 g/mol |
IUPAC-Name |
benzene;tin(4+);2,4,6-trimethylpyridine;azide |
InChI |
InChI=1S/C8H11N.3C6H5.N3.Sn/c1-6-4-7(2)9-8(3)5-6;3*1-2-4-6-5-3-1;1-3-2;/h4-5H,1-3H3;3*1-5H;;/q;4*-1;+4 |
InChI-Schlüssel |
IKEFBNMCHIHQEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)C)C.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


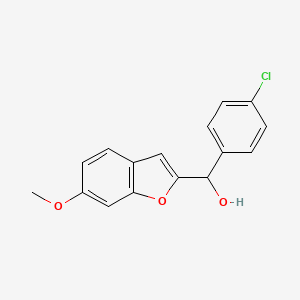
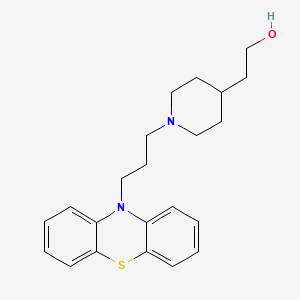
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)


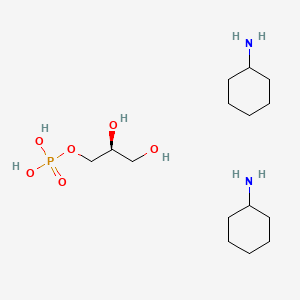
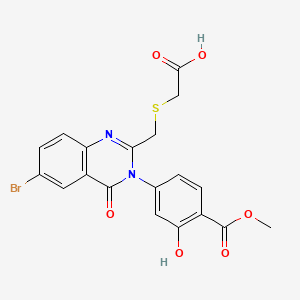
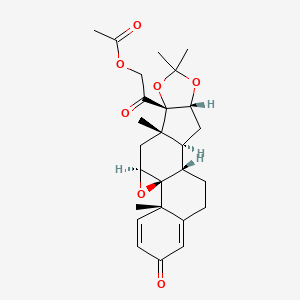
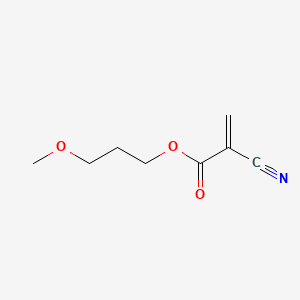
![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
